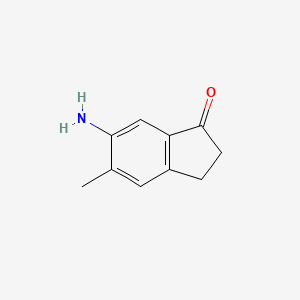![molecular formula C8H18N6O2 B12630941 [[(4E)-4-(carbamoylhydrazinylidene)-2-methylpentan-2-yl]amino]urea CAS No. 1049978-21-3](/img/structure/B12630941.png)
[[(4E)-4-(carbamoylhydrazinylidene)-2-methylpentan-2-yl]amino]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[[(4E)-4-(carbamoylhydrazinylidene)-2-methylpentan-2-yl]amino]urea: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydrazinylidene group and a urea moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [[(4E)-4-(carbamoylhydrazinylidene)-2-methylpentan-2-yl]amino]urea typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the hydrazinylidene group and the subsequent coupling with a urea derivative. Common reagents used in these reactions include hydrazine, isocyanates, and various catalysts to facilitate the reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
[[(4E)-4-(carbamoylhydrazinylidene)-2-methylpentan-2-yl]amino]urea: undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the presence of suitable substituents.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under mild conditions with appropriate reducing agents. Substitution reactions may involve catalysts or specific solvents to enhance the reaction rate and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions For instance, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms of the compound
Applications De Recherche Scientifique
[[(4E)-4-(carbamoylhydrazinylidene)-2-methylpentan-2-yl]amino]urea: has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Industry: Utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Mécanisme D'action
The mechanism of action of [[(4E)-4-(carbamoylhydrazinylidene)-2-methylpentan-2-yl]amino]urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical processes. Detailed studies on its binding affinity and interaction dynamics are crucial to understanding its effects at the molecular level.
Comparaison Avec Des Composés Similaires
[[(4E)-4-(carbamoylhydrazinylidene)-2-methylpentan-2-yl]amino]urea: can be compared with other similar compounds, such as:
Hydrazinylidene derivatives: These compounds share the hydrazinylidene group and exhibit similar chemical reactivity.
Urea derivatives: Compounds with urea moieties that have comparable structural features and applications.
The uniqueness of This compound lies in its combined structural elements, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
1049978-21-3 |
|---|---|
Formule moléculaire |
C8H18N6O2 |
Poids moléculaire |
230.27 g/mol |
Nom IUPAC |
[[(4E)-4-(carbamoylhydrazinylidene)-2-methylpentan-2-yl]amino]urea |
InChI |
InChI=1S/C8H18N6O2/c1-5(11-12-6(9)15)4-8(2,3)14-13-7(10)16/h14H,4H2,1-3H3,(H3,9,12,15)(H3,10,13,16)/b11-5+ |
Clé InChI |
HOHZMPULCDNXQM-VZUCSPMQSA-N |
SMILES isomérique |
C/C(=N\NC(=O)N)/CC(C)(C)NNC(=O)N |
SMILES canonique |
CC(=NNC(=O)N)CC(C)(C)NNC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


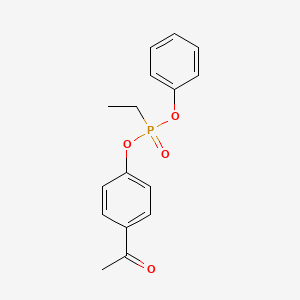
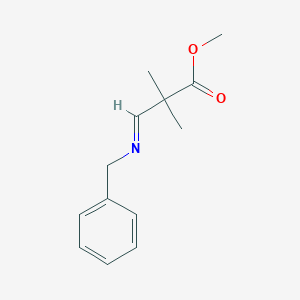
![1-[(4-methylphenyl)sulfonyl]-N-[(2S)-4-(methylsulfanyl)-1-oxo-1-(prop-2-en-1-ylamino)butan-2-yl]piperidine-4-carboxamide](/img/structure/B12630868.png)
![2-imidazol-1-yl-N-methyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12630876.png)
![3-Phenyl-6-{4-[2-(trifluoromethyl)phenoxy]piperidin-1-yl}pyridazine](/img/structure/B12630878.png)
![5-(3-chloro-4-methylphenyl)-6-phenylspiro[6,6a-dihydro-3aH-furo[3,4-c]pyrrole-4,2'-indene]-1,1',3,3'-tetrone](/img/structure/B12630881.png)
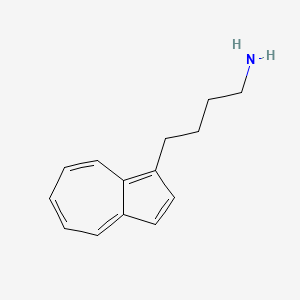
![1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B12630888.png)
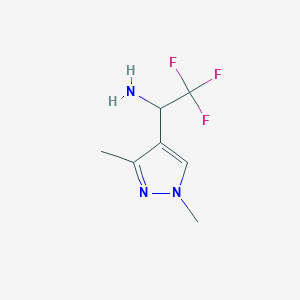
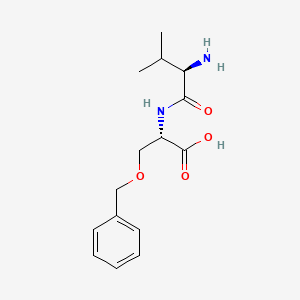
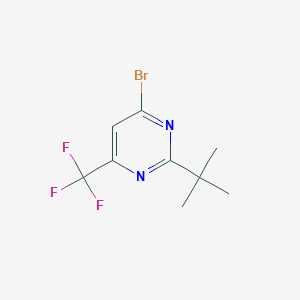
![3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(1-methylethyl)-](/img/structure/B12630935.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl benzoate](/img/structure/B12630943.png)
